Cas no 923515-53-1 (2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one)

2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one structure
923515-53-1 structure
商品名:2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one
CAS番号:923515-53-1
MF:C24H18ClN7O3
メガワット:487.897822856903
CID:5498526
PubChem ID:41244265

2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 923515-53-1
    • 2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
    • 2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
    • F2865-0764
    • VU0502977-1
    • AKOS024473013
    • 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
    • 2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one
    • インチ: 1S/C24H18ClN7O3/c25-15-5-7-16(8-6-15)32-23-21(28-29-32)22(26-14-27-23)30-9-11-31(12-10-30)24(34)20-13-18(33)17-3-1-2-4-19(17)35-20/h1-8,13-14H,9-12H2
    • InChIKey: PHTNXQLWSAAEFJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C2=C(C(=NC=N2)N2CCN(C(C3=CC(C4C=CC=CC=4O3)=O)=O)CC2)N=N1

計算された属性

  • せいみつぶんしりょう: 487.1159652g/mol
  • どういたいしつりょう: 487.1159652g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 3
  • 複雑さ: 843
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 106Ų

2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2865-0764-2μmol
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2865-0764-1mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2865-0764-40mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2865-0764-3mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2865-0764-20mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2865-0764-5μmol
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2865-0764-25mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2865-0764-75mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2865-0764-10μmol
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2865-0764-2mg
2-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one
923515-53-1 90%+
2mg
$59.0 2023-05-16

2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-one 関連文献

2-{4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-4H-chromen-4-oneに関する追加情報

Comprehensive Analysis of 2-{4-[3-(4-chlorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one (CAS No. 923515-53-1)

The compound 2-{4-[3-(4-chlorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one, identified by CAS No. 923515-53-1, represents a sophisticated heterocyclic molecule with significant potential in medicinal chemistry and drug discovery. This article delves into its structural features, synthetic pathways, and emerging applications, addressing key questions frequently searched in scientific databases and AI-driven platforms.

Structurally, this compound integrates a chromen-4-one scaffold linked to a piperazine moiety via a carbonyl bridge, further functionalized with a 3-(4-chlorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine group. Such a design leverages the pharmacophoric properties of triazolopyrimidines, known for their kinase inhibition capabilities, and chromones, which exhibit anti-inflammatory and antioxidant activities. Researchers often inquire about the SAR (Structure-Activity Relationship) of similar compounds, making this analysis highly relevant.

Recent studies highlight the growing interest in triazolopyrimidine derivatives as modulators of phosphodiesterase (PDE) and protein kinase targets, aligning with trends in oncology and neurodegenerative disease research. The 4-chlorophenyl substitution in this compound may enhance binding affinity to specific enzymatic pockets, a topic frequently explored in molecular docking simulations. Computational chemists often search for QSAR models or fragment-based drug design strategies involving such scaffolds.

Synthetic routes to CAS No. 923515-53-1 typically involve multi-step protocols, including cyclocondensation of pyrimidine precursors and N-acylation of piperazine intermediates. Optimizing yield and purity is a common challenge, as reflected in queries about green chemistry alternatives or catalytic methods for heterocycle formation. The compound’s logP and solubility profiles also attract attention, given their impact on bioavailability.

From an application standpoint, derivatives of chromen-4-one and triazolopyrimidine are investigated for their anti-proliferative effects in cancer cell lines, with some showing promise in angiogenesis inhibition. The inclusion of a piperazine linker may improve blood-brain barrier penetration, a hot topic in CNS drug development. These aspects resonate with searches on targeted therapy and small-molecule inhibitors.

In summary, 2-{4-[3-(4-chlorophenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}-4H-chromen-4-one exemplifies the convergence of medicinal chemistry and computational biology. Its versatility addresses contemporary needs in precision medicine, while synthetic challenges inspire innovations in organic methodology. This discussion aligns with SEO-driven queries on drug-like properties and scaffold optimization, ensuring both readability and technical depth.

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